history of 2-acetamido-1,2-dideoxynojirimycin hydrochloride discovery
history of 2-acetamido-1,2-dideoxynojirimycin hydrochloride discovery
The Discovery, Synthesis, and Pharmacological Applications of 2-Acetamido-1,2-dideoxynojirimycin (DNJNAc) Hydrochloride: A Comprehensive Technical Guide
Executive Summary
2-Acetamido-1,2-dideoxynojirimycin (DNJNAc), chemically designated as 2-acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol, is a highly potent, competitive inhibitor of
Historical Context and Discovery
The genesis of DNJNAc traces back to the mid-1980s, driven by the need to understand the enzymatic processing of glycoproteins and glycolipids. While 1-deoxynojirimycin (DNJ) was already recognized as a potent glucosidase inhibitor, it lacked specificity for enzymes cleaving N-acetylated sugars.
In 1986, George W. J. Fleet and colleagues achieved a breakthrough by successfully synthesizing DNJNAc from 1-deoxynojirimycin[1]. By introducing an acetamido group at the C-2 position of the piperidine ring, Fleet’s team fundamentally shifted the molecule's specificity from glucosidases to
Mechanistic Rationale: Transition-State Mimicry
The potency of DNJNAc lies in its ability to mimic the transition state of substrate hydrolysis. Family 20 glycosyl hydrolases (GH20) and human OGA utilize a substrate-assisted catalytic mechanism. During natural hydrolysis, the C-2 acetamido group of the substrate acts as an intramolecular nucleophile, attacking the anomeric center to form a transient, positively charged oxazolinium ion intermediate.
The Causality Behind the Hydrochloride Salt Formulation: DNJNAc features an endocyclic nitrogen atom in its piperidine ring. As a free base, this nitrogen has a pKa of approximately 7.5. For the molecule to act as an effective transition-state analog, the nitrogen must be protonated to emulate the positive charge of the oxazolinium intermediate.
Drug development professionals explicitly utilize the hydrochloride salt (DNJNAc·HCl, CAS: 1356848-49-1) [2] rather than the free base. The causality is twofold:
-
Thermodynamic Binding: Pre-protonation ensures that the molecule is in its active cationic state upon entering physiological buffers, maximizing immediate active-site affinity.
-
Physicochemical Stability: The free base is prone to hygroscopicity and oxidative degradation. Salification with HCl yields a highly crystalline, stable, and water-soluble compound, standardizing molarity for highly reproducible in vitro and in vivo assays.
Fig 1: O-GlcNAc cycling pathway and targeted competitive inhibition by DNJNAc Hydrochloride.
Modern Synthetic Methodologies
While Fleet's original synthesis relied on the inversion of stereochemistry from DNJ, modern scalable syntheses utilize divergent routes starting from N-acetyl-D-glucosamine or D-glucuronolactone[3][4].
A highly efficient modern route involves the generation of a keto-aldehyde intermediate, followed by a double reductive amination . Causality of choice: Double reductive amination is favored because it allows for the simultaneous cyclization of the piperidine ring and the stereoselective installation of the C-1 and C-5 chiral centers in a single catalytic step, drastically reducing the overall step count and improving atom economy[3].
Fig 2: Stereoselective synthetic workflow for DNJNAc Hydrochloride via reductive amination.
Protocol: Self-Validating Conversion of DNJNAc Free Base to Hydrochloride Salt
To ensure biological assay integrity, researchers must often convert synthetic free base into the stable hydrochloride salt. This protocol includes built-in validation steps.
Reagents: DNJNAc free base, Anhydrous Methanol (MeOH), 1.0 M HCl in diethyl ether. Procedure:
-
Dissolution: Suspend 100 mg of purified DNJNAc free base in 5.0 mL of anhydrous MeOH under an inert argon atmosphere. Stir until complete dissolution is achieved.
-
Salification: Dropwise, add 1.1 equivalents of 1.0 M HCl in diethyl ether at 0°C. Causality: The low temperature prevents unwanted side reactions or ether cleavage. Stir for 30 minutes.
-
Precipitation & Isolation: Evaporate the solvents under reduced pressure. Triturate the resulting residue with cold, dry diethyl ether to precipitate the highly crystalline DNJNAc·HCl salt. Filter and dry under high vacuum.
-
System Validation:
-
pH Check: Reconstitute 1 mg of the product in 1 mL of deionized water; the pH should read ~4.5–5.5, confirming the salt form without excess free acid.
-
NMR Validation: Perform
H-NMR in D O. The protonation of the endocyclic nitrogen will cause a distinct downfield chemical shift (approx. +0.3 to +0.5 ppm) of the equatorial/axial protons at C-1 and C-5 compared to the free base spectra.
-
Pharmacological Chaperoning & Biological Applications
Beyond its use as an in vitro probe for OGA activity, DNJNAc has gained massive traction as a pharmacological chaperone (PC) for late-onset Tay-Sachs and Sandhoff diseases.
These lysosomal storage disorders are caused by mutations in the HEXA or HEXB genes, leading to misfolded
Quantitative Data Summary
The following table summarizes the inhibitory potency of DNJNAc across key target enzymes, highlighting its sub-micromolar to low-micromolar efficacy.
| Enzyme Target | Source | Inhibitor Form | Reference | |
| Jack Bean | DNJNAc | [5] | ||
| Human Lysosomal | DNJNAc | [6] | ||
| O-GlcNAcase (OGA) | Human | DNJNAc | Potent (Sub-micromolar) |
References
1.[3] Baxter et al. / de la Fuente et al., "2-Acetamido-1,2-dideoxynojirimycin: An Improved Synthesis", ResearchGate. URL: 2.[2] Santa Cruz Biotechnology, "2-Acetamido-1,2-dideoxynojirimycin Hydrochloride | CAS 1356848-49-1", SCBT. URL: 3.[4] de la Fuente et al., "Stereoselective synthesis of 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) and ureido-DNJNAc derivatives as new hexosaminidase inhibitors", Organic & Biomolecular Chemistry (RSC Publishing). URL: 4. Simon Fraser University, "Development of Chemical Tools for Studying Human O-GlcNAcase Activity", Summit Research Repository. URL: 5.[1] Mobashery et al., "Inhibitors for Bacterial Cell-Wall Recycling", PMC - NIH (Citing Fleet 1986). URL: 6.[5] Tropak et al., "Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients", PMC - NIH. URL: 7. de la Fuente et al., "sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease", Taylor & Francis. URL: 8.[6] "Potent GH20 N-Acetyl-β-D-hexosaminidase Inhibitors", Semantic Scholar. URL:
Sources
- 1. Inhibitors for Bacterial Cell-Wall Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of 2-acetamido-1,2-dideoxynojirimycin (DNJNAc) and ureido-DNJNAc derivatives as new hexosaminidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
